n-Butyl--d6 Alcohol
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Overview
Description
n-Butyl–d6 Alcohol, also known as deuterated n-butyl alcohol, is a chemical compound with the molecular formula C4H4D6O. This compound is a deuterated form of n-butyl alcohol, where the hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. Deuterated compounds are often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to their unique properties.
Mechanism of Action
Target of Action
n-Butyl alcohol, also known as n-butanol, primarily targets the enzyme Haloalkane dehalogenase . This enzyme, found in the organism Pseudomonas paucimobilis, catalyzes the hydrolytic cleavage of carbon-halogen bonds in halogenated aliphatic compounds, leading to the formation of the corresponding primary alcohols, halide ions, and protons .
Mode of Action
It is known that the interaction results in the hydrolytic cleavage of carbon-halogen bonds in halogenated aliphatic compounds . This process leads to the formation of primary alcohols, halide ions, and protons .
Biochemical Pathways
Research has shown that n-butanol can be produced via a novel pathway involving 2-oxoglutarate . This pathway was generated by a hypergraph algorithm and selected from an initial set of different routes by successively applying different filters, such as stoichiometric feasibility, size, and novelty .
Pharmacokinetics
It is known that ethanol, a similar alcohol, is rapidly absorbed from the gastrointestinal tract and distributed into the total body water compartment . Ethanol is primarily metabolized by hepatic alcohol dehydrogenase (ADH) and a microsomal enzyme, CYP2E1
Result of Action
It is known that n-butyl alcohol can cause central nervous disorders and irritation of the mucous membranes of the upper respiratory tract and eyes, which is accompanied by characteristic corneal changes . Allergic reactions on the skin to n-butyl alcohol are very rare and usually interpreted as cross-reactions .
Action Environment
The action, efficacy, and stability of n-Butyl alcohol can be influenced by various environmental factors. For instance, n-Butanol has been proposed as a substitute for diesel fuel and gasoline . It is produced in small quantities in nearly all fermentations, but species of Clostridium produce much higher yields of butanol . The environment, including the presence of other chemicals and the temperature, can influence the production and action of n-Butyl alcohol .
Biochemical Analysis
Biochemical Properties
n-Butyl–d6 Alcohol is involved in the ABE (Acetone Butanol Ethanol) process, where it is produced using Clostridium species to ferment sugars from biomass . It interacts with various enzymes and proteins during this process. The nature of these interactions is complex and involves multiple steps, including aldol condensation over metal oxides/hydroxyapatite catalysts .
Cellular Effects
The effects of n-Butyl–d6 Alcohol on cells are diverse. For instance, it has been used to extract autologous tumor-specific antigens from breast tumor cells . These antigens were then analyzed for their biochemical profiles, providing insights into how n-Butyl–d6 Alcohol influences cell function .
Molecular Mechanism
The molecular mechanism of n-Butyl–d6 Alcohol involves its interaction with various biomolecules. For example, it plays a role in the formation of butanol from ethanol through a reaction mechanism involving aldol condensation .
Metabolic Pathways
n-Butyl–d6 Alcohol is involved in the ABE fermentation metabolic pathway It interacts with various enzymes during this process
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Butyl–d6 Alcohol typically involves the deuteration of n-butyl alcohol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of deuterated compounds like n-Butyl–d6 Alcohol often involves large-scale catalytic exchange processes. These processes are optimized for high yield and purity, using advanced techniques to separate and purify the deuterated product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: n-Butyl–d6 Alcohol undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: n-Butyl–d6 Alcohol can be oxidized to form butyric acid or butyraldehyde.
Reduction: It can be reduced to form butane.
Substitution: It can undergo nucleophilic substitution reactions to form alkyl halides, such as n-butyl chloride or n-butyl bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Hydrogen halides (HCl, HBr) or a mixture of sodium halide and sulfuric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Butyric acid, butyraldehyde.
Reduction: Butane.
Substitution: n-Butyl chloride, n-Butyl bromide.
Scientific Research Applications
n-Butyl–d6 Alcohol has several applications in scientific research:
NMR Spectroscopy: Due to the presence of deuterium, n-Butyl–d6 Alcohol is used as a solvent or internal standard in NMR spectroscopy to study molecular structures and dynamics.
Isotope Labeling: It is used in isotope labeling studies to trace the pathways of chemical reactions and biological processes.
Pharmaceutical Research: Deuterated compounds are used in drug development to study the metabolism and pharmacokinetics of drugs.
Industrial Applications: It is used in the synthesis of deuterated chemicals and materials for various industrial applications.
Comparison with Similar Compounds
n-Butyl Alcohol (C4H9OH): The non-deuterated form of n-Butyl–d6 Alcohol.
Isobutyl Alcohol (C4H9OH): A structural isomer with a branched carbon chain.
sec-Butyl Alcohol (C4H9OH): A secondary alcohol with the hydroxyl group attached to the second carbon.
tert-Butyl Alcohol (C4H9OH): A tertiary alcohol with the hydroxyl group attached to a carbon bonded to three other carbons.
Uniqueness: n-Butyl–d6 Alcohol is unique due to the presence of deuterium atoms, which provide distinct spectroscopic properties and kinetic isotope effects. These properties make it valuable in research applications where precise measurements and tracing of reaction pathways are required.
Properties
CAS No. |
1219794-84-9 |
---|---|
Molecular Formula |
C4H10O |
Molecular Weight |
80.16 |
IUPAC Name |
1,1,2,2,3,3-hexadeuteriobutan-1-ol |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i2D2,3D2,4D2 |
InChI Key |
LRHPLDYGYMQRHN-PWDWWLAZSA-N |
SMILES |
CCCCO |
Synonyms |
n-Butyl--d6 Alcohol |
Origin of Product |
United States |
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